Fmoc-D-3-Cyanophenylalanine

Catalog No.
S1768665
CAS No.
205526-37-0
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-Cyanophenylalanine

CAS Number

205526-37-0

Product Name

Fmoc-D-3-Cyanophenylalanine

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

CVLOUTPKZUJTGV-HSZRJFAPSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O

Synonyms

205526-37-0;Fmoc-3-cyano-D-phenylalanine;Fmoc-D-Phe(3-CN)-OH;Fmoc-D-3-Cyanophenylalanine;ST50826340;Fmoc-D-3-Cyanophe;(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2R)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid;AC1MC17L;KSC925M2D;47804_ALDRICH;SCHEMBL119454;47804_FLUKA;CTK8C5621;MolPort-002-344-040;ZINC622059;CF-362;AKOS015837454;AM82770;RTR-009603;AK188039;AM019891;AN-29769;KB-51985

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O

Peptide Synthesis

Fmoc-D-3-Cyanophenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the incorporation of this non-natural amino acid into peptide chains while enabling selective deprotection during synthesis. The cyano group introduces unique properties to the resulting peptides, including:

  • Increased hydrophobicity: This can enhance peptide-protein interactions and improve cell membrane permeability [].
  • Hydrogen bonding potential: The cyano group can participate in hydrogen bonding, potentially influencing peptide conformation and stability [].
  • Bioorthogonal reactivity: The cyano group allows for selective labeling of peptides with probes containing complementary functional groups for further analysis.

Studies of Protein Function

ученые используют Fmoc-D-3-Cyanophenylalanine для исследования функций белков. By incorporating Fmoc-D-Phe(CN) into specific locations within a protein's structure, researchers can probe the role of those regions in protein folding, activity, and interactions with other molecules []. The cyano group's impact on protein properties can help elucidate the significance of specific amino acid side chains in protein function.

Development of Therapeutic Agents

The unique properties introduced by Fmoc-D-Phe(CN) can be exploited in the design of novel therapeutic agents. The cyano group's ability to modulate peptide interactions with biological targets holds promise for the development of drugs with improved potency and selectivity [].

Investigation of Protein-Protein Interactions

Fmoc-D-Phe(CN) can be employed as a tool to study protein-protein interactions. By strategically placing this modified amino acid at protein-protein interfaces, researchers can gain insights into the binding mechanisms and energetics of these interactions [].

Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, notable for its incorporation of a cyano group at the meta position of the phenyl ring. This compound has the molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. The cyano group enhances the compound's fluorescence properties, making it a valuable tool in biochemical studies, particularly in protein structure analysis and interaction studies.

Fmoc-D-Phe(3-CN)-OH may exhibit some of the following hazards:

  • Skin and eye irritation: Organic compounds like this can potentially irritate skin and eyes upon contact.
  • Respiratory problems: Inhalation of dust particles may irritate the respiratory system.
  • Unknown toxicological effects: As a synthetic compound, detailed toxicological data might be limited.
, primarily due to its functional groups:

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which allows for further functionalization of the compound. This is significant in creating more complex molecules for research and therapeutic applications.
  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for peptide coupling reactions.
  • Peptide Bond Formation: Fmoc-D-3-Cyanophenylalanine can be incorporated into peptides using standard solid-phase peptide synthesis techniques, where it acts as a building block .

The biological activity of Fmoc-D-3-Cyanophenylalanine is largely attributed to its incorporation into proteins and peptides, where it can serve as a fluorescence probe. This compound has been utilized to study:

  • Protein Folding: Its fluorescence properties allow researchers to monitor conformational changes during protein folding processes .
  • Protein-Membrane Interactions: The cyano group can interact with lipid bilayers, providing insights into membrane dynamics and protein localization .
  • Amyloid Formation: Studies have shown that Fmoc-D-3-Cyanophenylalanine can help elucidate mechanisms behind amyloid fibril formation, which is relevant in neurodegenerative diseases.

The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available D-phenylalanine.
  • Introduction of the Cyano Group: This can be achieved through nucleophilic substitution or other methods that introduce the cyano functionality at the meta position.
  • Fmoc Protection: The amino group is protected using Fmoc anhydride in a suitable solvent (e.g., acetonitrile) in the presence of a base like N-ethyl-N,N-diisopropylamine .
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications.

Fmoc-D-3-Cyanophenylalanine has diverse applications in scientific research:

  • Fluorescence Probes: Its ability to fluoresce makes it useful for studying protein dynamics and interactions.
  • Peptide Synthesis: It serves as an important building block in the synthesis of peptides and proteins for therapeutic and research purposes.
  • Biochemical Assays: Used in assays to monitor protein interactions and conformational changes due to its fluorescence properties.

Studies involving Fmoc-D-3-Cyanophenylalanine often focus on how it interacts with other biomolecules:

  • Fluorescence Modulation: Research indicates that various amino acids can quench or enhance its fluorescence, providing insights into protein environments and interactions .
  • Protein Structure Analysis: By incorporating this compound into proteins, researchers can track folding and stability through changes in fluorescence intensity.

Several compounds share structural similarities with Fmoc-D-3-Cyanophenylalanine, each with unique properties:

Compound NameStructural FeaturesUnique Properties
Fmoc-L-3-CyanophenylalanineSimilar structure but L-isomerUsed widely in peptide synthesis; less studied for fluorescence
Fmoc-DiphenylalanineTwo phenyl groups instead of oneEnhanced hydrophobicity; different interaction profile
Fmoc-TyrosineHydroxyl group on phenol ringExhibits different fluorescence characteristics due to hydroxyl group
Fmoc-D-TryptophanIndole ring instead of phenylStronger intrinsic fluorescence; used in different biochemical contexts

Each of these compounds has distinct properties that may make them more or less suitable for specific applications compared to Fmoc-D-3-Cyanophenylalanine. The unique combination of the cyano group and the protective Fmoc moiety distinguishes it within this class of compounds, particularly for studies involving fluorescence and protein interactions.

XLogP3

4.4

Dates

Modify: 2023-08-15

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